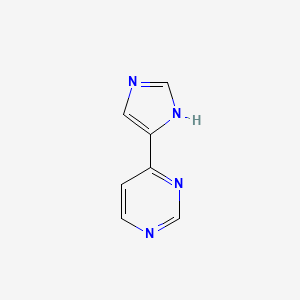
4-(1H-imidazol-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-5-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in the structure of histidine, an essential amino acid, while the pyrimidine ring is a fundamental component of nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of an imidazole derivative with a pyrimidine precursor under acidic or basic conditions. For example, the reaction of 1H-imidazole-4-carboxaldehyde with guanidine or its derivatives can yield the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
4-(1H-imidazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
科学研究应用
4-(1H-imidazol-5-yl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(1H-imidazol-5-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Imidazole: A simpler structure with similar biological activity.
Pyrimidine: A fundamental component of nucleic acids with broad biological significance.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Uniqueness
4-(1H-imidazol-5-yl)pyrimidine is unique due to its combined imidazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual structure allows it to interact with a wider range of molecular targets, making it a versatile compound in medicinal chemistry and other fields.
属性
分子式 |
C7H6N4 |
|---|---|
分子量 |
146.15 g/mol |
IUPAC 名称 |
4-(1H-imidazol-5-yl)pyrimidine |
InChI |
InChI=1S/C7H6N4/c1-2-8-4-10-6(1)7-3-9-5-11-7/h1-5H,(H,9,11) |
InChI 键 |
FNCYDUIWBWOCOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CN=C1C2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



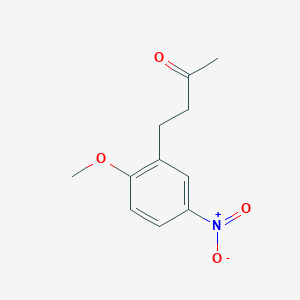
amine](/img/structure/B13598850.png)
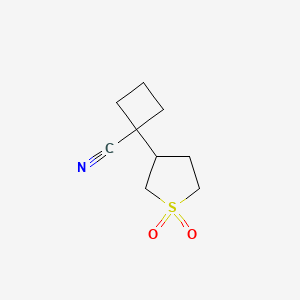

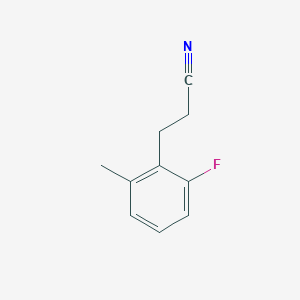
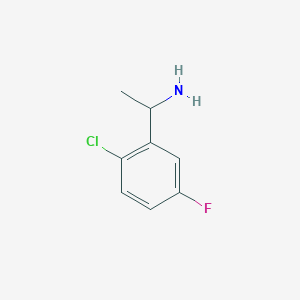
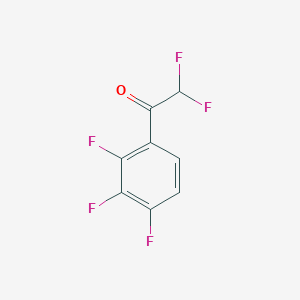
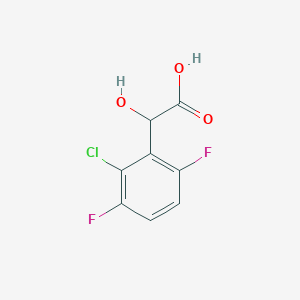
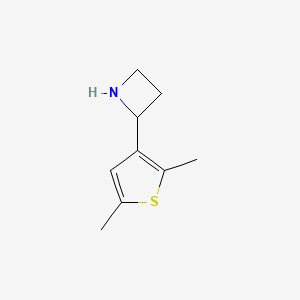
![2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)


![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
